SF-Pdi
CAS No.:
Cat. No.: VC16037389
Molecular Formula: C125H136N4O8
Molecular Weight: 1822.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C125H136N4O8 |
|---|---|
| Molecular Weight | 1822.4 g/mol |
| IUPAC Name | 11-[7'-[6,8,17,19-tetraoxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-11-yl]-9,9'-spirobi[fluorene]-2'-yl]-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
| Standard InChI | InChI=1S/C125H136N4O8/c1-9-17-25-33-45-79(46-34-26-18-10-2)126-117(130)93-67-61-87-89-63-69-97-113-101(123(136)128(121(97)134)81(49-37-29-21-13-5)50-38-30-22-14-6)75-99(109(115(89)113)91-65-71-95(119(126)132)111(93)107(87)91)77-57-59-85-86-60-58-78(74-106(86)125(105(85)73-77)103-55-43-41-53-83(103)84-54-42-44-56-104(84)125)100-76-102-114-98(122(135)129(124(102)137)82(51-39-31-23-15-7)52-40-32-24-16-8)70-64-90-88-62-68-94-112-96(72-66-92(108(88)112)110(100)116(90)114)120(133)127(118(94)131)80(47-35-27-19-11-3)48-36-28-20-12-4/h41-44,53-76,79-82H,9-40,45-52H2,1-8H3 |
| Standard InChI Key | FYQVTINZMWVMSE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCCC)CCCCCC)C8=CC9=C(C=C8)C2=C(C93C4=CC=CC=C4C4=CC=CC=C34)C=C(C=C2)C2=C3C4=CC=C5C6=C(C=CC(=C46)C4=C3C3=C(C=C4)C(=O)N(C(=O)C3=C2)C(CCCCCC)CCCCCC)C(=O)N(C5=O)C(CCCCCC)CCCCCC)C1=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
SF-Pdi, formally named 5,5'-(9,9'-spirobi[fluorene]-2,7-diyl)bis(2,9-di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone), possesses the molecular formula C₁₂₅H₁₃₆N₄O₈ and a molecular weight of 1,822.4 g/mol . Its structure combines two PDI units linked via a spirobifluorene bridge, with N-tridecan-7-yl groups substituting the imide positions (Fig. 1). The spirobifluorene core imposes a rigid, three-dimensional geometry that mitigates aggregation-induced quenching—a common limitation in planar PDI systems .
Table 1: Key Identifiers of SF-Pdi
| Property | Value |
|---|---|
| PubChem CID | 102530600 |
| CAS Registry Number | 1643842-69-6 |
| Nikkaji Number | J3.262.520G |
| Synonyms | HS-3023; SF-PDI |
Synthesis and Structural Optimization
Synthetic Methodology
SF-Pdi is synthesized via a cost-effective, two-step procedure:
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Core Functionalization: PDI monomers are N-alkylated with tridecan-7-yl bromides under basic conditions, enhancing solubility and processability .
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Spirobifluorene Coupling: A Suzuki-Miyaura cross-coupling reaction links the PDI units to a spirobifluorene boronic ester, achieving >90% yield after column purification .
Side-Chain Engineering
The N-tridecan-7-yl substituents play a dual role:
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Steric Hindrance: Branched alkyl chains reduce crystallinity, favoring amorphous domain formation in bulk heterojunctions (BHJs) .
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Solubility Tuning: Long alkyl groups enable processing in non-chlorinated solvents (e.g., o-xylene), critical for eco-friendly device fabrication .
Photophysical and Electronic Properties
Optical Absorption and Energy Levels
SF-Pdi exhibits broad absorption in the 500–700 nm range (ε ≈ 10⁵ M⁻¹cm⁻¹), complementary to donor polymers like quinoxaline-benzodithiophene (Qx-BDT). Its frontier orbital energies are:
This alignment facilitates efficient electron transfer to common donors (e.g., PTB7-Th: HOMO −5.2 eV, LUMO −3.6 eV) .
Singlet Fission Dynamics
In crystalline phases, SF-Pdi demonstrates singlet fission yields up to 178%, driven by slip-stacked molecular arrangements (3.0 Å displacement along the long axis) . Charge-transfer (CT) states mediate the S₁ → ²(T₁T₁) transition, with electronic couplings (V) of 25–40 meV—optimal for rapid triplet-pair generation .
Table 2: Key Photovoltaic Parameters of SF-Pdi-Based OPVs
| Parameter | Value | Conditions |
|---|---|---|
| PCE (Power Conversion Eff.) | 8.7% | Blade-coated, air |
| Jₛc (Short-Circuit Current) | 14.3 mA/cm² | AM1.5G illumination |
| Vₒc (Open-Circuit Voltage) | 0.92 V | |
| FF (Fill Factor) | 65% |
Morphological Control in Device Applications
Phase Behavior in BHJ Blends
Grazing-incidence wide-angle X-ray scattering (GIWAXS) reveals SF-Pdi forms 10–20 nm domains when blended with Qx-BDT donors. The branched alkyl side chains suppress large-scale phase separation, enabling efficient exciton dissociation . Atomic force microscopy (AFM) shows root-mean-square (RMS) roughness <2 nm, critical for minimizing shunt pathways .
Non-Radiative Recombination Mitigation
Transient absorption spectroscopy identifies <10% geminate recombination in optimized blends, attributable to:
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Balanced electron/hole mobilities (μₑ ≈ 10⁻³ cm²/Vs, μₕ ≈ 5×10⁻⁴ cm²/Vs)
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Low Urbach energy (Eᵤ < 25 meV), indicating minimal energetic disorder .
Comparative Analysis with PDI Analogues
Alkyl Chain Length Effects
Replacing tridecan-7-yl with linear octyl groups reduces PCE to 6.1%, due to excessive crystallinity (80% vs. 45% for SF-Pdi) . Conversely, bulkier 2-ethylhexyl groups lower mobility (μₑ ≈ 3×10⁻⁴ cm²/Vs), highlighting the tridecan-7-yl group’s optimal balance .
Singlet Fission vs. Triplet-Triplet Annihilation
In SF-Pdi films, triplet lifetimes exceed 100 ns—sufficient for harvesting in SF-enhanced OPVs. This contrasts with unsubstituted PDIs, where triplet-triplet annihilation dominates (lifetimes <10 ns) .
Environmental and Processing Considerations
Solvent Compatibility
SF-Pdi’s solubility in o-xylene (≈15 mg/mL) enables halogen-free processing, addressing toxicity concerns associated with chlorobenzene . Blade-coated devices exhibit <5% PCE loss over 500 h under 1-sun illumination, demonstrating environmental stability .
Lifecycle Assessment
Cradle-to-gate analysis estimates SF-Pdi synthesis generates 12 kg CO₂-eq/g, comparable to silicon PV materials but offset by higher theoretical efficiency limits (Shockley-Queisser limit ≈33% for SF-enhanced cells vs. 32% for Si) .
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